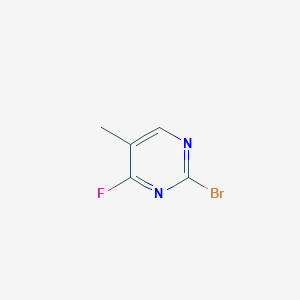

2-Bromo-4-fluoro-5-methylpyrimidine

Description

2-Bromo-4-fluoro-5-methylpyrimidine is a halogenated pyrimidine derivative with a bromine atom at position 2, a fluorine atom at position 4, and a methyl group at position 4. Pyrimidines are aromatic heterocycles widely used in pharmaceutical and agrochemical industries due to their structural versatility and ability to participate in hydrogen bonding and π-π interactions. The bromine and fluorine substituents enhance electrophilicity at specific ring positions, making the compound a valuable intermediate in Suzuki-Miyaura cross-couplings and nucleophilic substitutions .

Properties

Molecular Formula |

C5H4BrFN2 |

|---|---|

Molecular Weight |

191.00 g/mol |

IUPAC Name |

2-bromo-4-fluoro-5-methylpyrimidine |

InChI |

InChI=1S/C5H4BrFN2/c1-3-2-8-5(6)9-4(3)7/h2H,1H3 |

InChI Key |

PEOQVRPFDGXNBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-methylpyrimidine typically involves halogenation reactions. One common method is the bromination of 4-fluoro-5-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The compound can participate in Suzuki, Stille, or Sonogashira coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Cross-Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, are employed under inert atmospheres (e.g., nitrogen or argon).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are utilized.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Cross-Coupling Reactions: Biaryl or alkyne-substituted pyrimidines.

Oxidation and Reduction: Carboxylic acids or alkanes derived from the methyl group.

Scientific Research Applications

2-Bromo-4-fluoro-5-methylpyrimidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the development of bioactive molecules and pharmaceuticals.

Medicine: Investigated for its potential as an intermediate in the synthesis of antiviral, anticancer, and antimicrobial agents.

Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby influencing biological pathways. The exact molecular targets and pathways involved vary based on the specific bioactive derivative synthesized from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Reactivity and Electronic Effects

- Halogen Influence : Bromine at C2 facilitates cross-coupling reactions (e.g., Suzuki with boronic acids), while fluorine at C4 stabilizes the ring via inductive effects but is less reactive as a leaving group compared to chlorine .

- Methyl vs. Methoxy : The methyl group at C5 in the target compound offers steric hindrance without significant electronic donation, unlike methoxy-substituted analogs (e.g., 5-Bromo-4-methoxypyrimidin-2-amine), which show increased resonance stabilization .

Physicochemical Properties

Quantum chemical studies on related pyrimidines (e.g., 2-amino-5-bromo-6-methyl-4-pyrimidinol) reveal that fluorine’s electronegativity lowers the HOMO-LUMO gap compared to methoxy or amino groups, enhancing electrophilicity at C2 and C4 . The methyl group at C5 increases hydrophobicity (clogP ~2.1), which may improve membrane permeability relative to polar analogs like 5-Bromo-4-hydroxy-6-phenylpyrimidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.